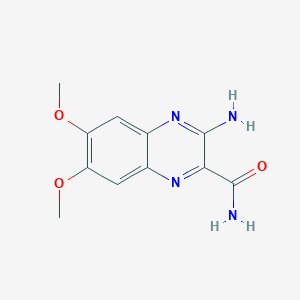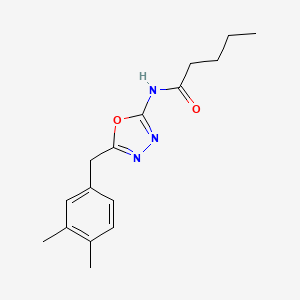![molecular formula C25H48F6N2O10Si2 B14129234 Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD29067256 is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29067256 typically involves a series of chemical reactions that require precise conditions. The synthetic routes may include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained. Catalysts and solvents are often used to facilitate the reactions.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD29067256 is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Safety Protocols: Industrial production also involves strict safety protocols to handle hazardous chemicals and prevent accidents.
Chemical Reactions Analysis
Types of Reactions
MFCD29067256 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD29067256 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which MFCD29067256 exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
MFCD29067257: A compound with a similar structure but different functional groups.
MFCD29067258: Another related compound with distinct reactivity and applications.
Uniqueness
MFCD29067256 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C25H48F6N2O10Si2 |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35) |
InChI Key |
YCBPNPQAQPNRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


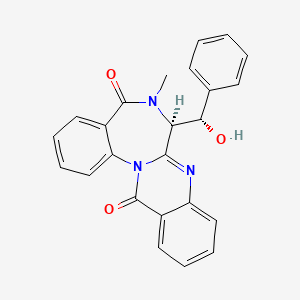
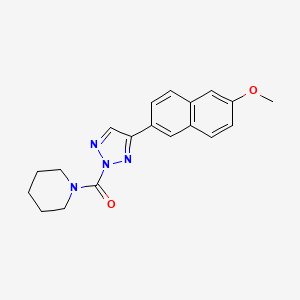

![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
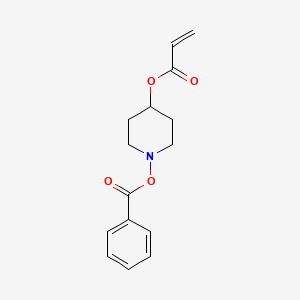

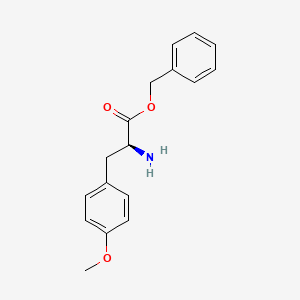
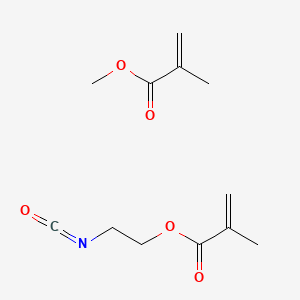
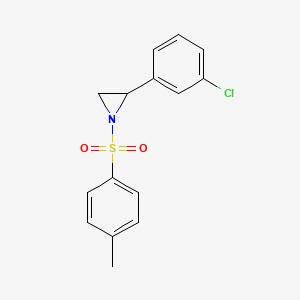
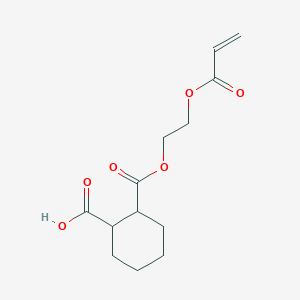
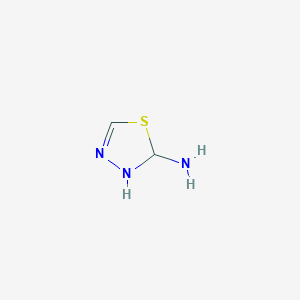
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
